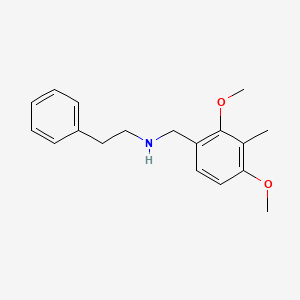
1-(3-bromo-4-methoxybenzyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromo-4-methoxybenzyl)-4-piperidinol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects that make it a valuable tool in the study of certain diseases and disorders. In
科学研究应用
1-(3-bromo-4-methoxybenzyl)-4-piperidinol has been studied for its potential applications in the treatment of various diseases and disorders. For example, it has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, it has been studied for its ability to inhibit the growth of cancer cells, suggesting that it may have anticancer properties. Other potential applications of this compound include the treatment of anxiety and depression, as well as the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-piperidinol is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain. Specifically, it has been shown to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity. By modulating these systems, 1-(3-bromo-4-methoxybenzyl)-4-piperidinol may be able to exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-piperidinol has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to increase the release of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects. Other effects of this compound include the inhibition of cancer cell growth and the prevention of neurodegeneration.
实验室实验的优点和局限性
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-piperidinol in lab experiments is its well-established synthesis method, which allows for the reliable production of the compound. Additionally, its known mechanism of action and biochemical and physiological effects make it a valuable tool for studying certain diseases and disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-piperidinol. One direction is the further exploration of its potential applications in the treatment of cancer, anxiety, and depression. Additionally, research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity. Finally, research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential.
合成方法
The synthesis method for 1-(3-bromo-4-methoxybenzyl)-4-piperidinol involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acid to yield 1-(3-bromo-4-methoxybenzyl)-4-piperidinol. This synthesis method has been well-established in the literature and has been used by various researchers to obtain the compound for their experiments.
属性
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-13-3-2-10(8-12(13)14)9-15-6-4-11(16)5-7-15/h2-3,8,11,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYMTMNVWNHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)

![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)
![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)


![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)
![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)